molecular formula C7H8F3NO2 B15123401 4-(Trifluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid CAS No. 1221725-45-6

4-(Trifluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid

Cat. No.: B15123401
CAS No.: 1221725-45-6
M. Wt: 195.14 g/mol
InChI Key: XRVRWZGQQKRCEH-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid is a compound of significant interest in the field of organic chemistry. This compound features a unique bicyclic structure with a trifluoromethyl group, which imparts distinct chemical properties. The presence of the azabicyclo[2.1.1]hexane core makes it a valuable scaffold in medicinal chemistry and drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Trifluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid typically involves a multi-step process. One common method includes the [2+2] cycloaddition of 1,5-dienes using photochemistry. This approach allows for the formation of the bicyclic core with high efficiency . The reaction conditions often require the use of a photocatalyst and specific irradiation sources, such as a mercury lamp .

Industrial Production Methods

Industrial production of this compound may involve scaling up the photochemical synthesis process. due to the technical challenges associated with photochemical reactions, alternative methods such as catalytic cycloaddition or other innovative synthetic strategies may be employed to achieve higher yields and scalability .

Chemical Reactions Analysis

Types of Reactions

4-(Trifluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

4-(Trifluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored as a scaffold for drug design, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Trifluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Trifluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid is unique due to the presence of the trifluoromethyl group and the azabicyclo[2.1.1]hexane core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

1221725-45-6

Molecular Formula

C7H8F3NO2

Molecular Weight

195.14 g/mol

IUPAC Name

4-(trifluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid

InChI

InChI=1S/C7H8F3NO2/c8-7(9,10)5-1-6(2-5,4(12)13)11-3-5/h11H,1-3H2,(H,12,13)

InChI Key

XRVRWZGQQKRCEH-UHFFFAOYSA-N

Canonical SMILES

C1C2(CC1(NC2)C(=O)O)C(F)(F)F

Origin of Product

United States

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